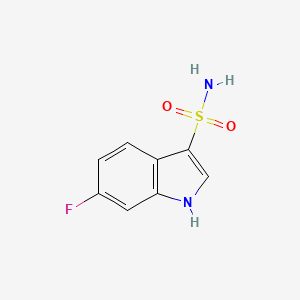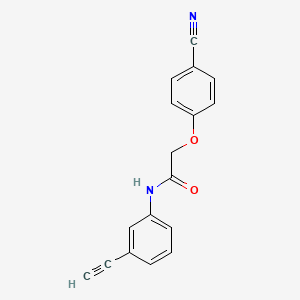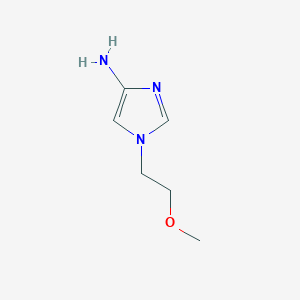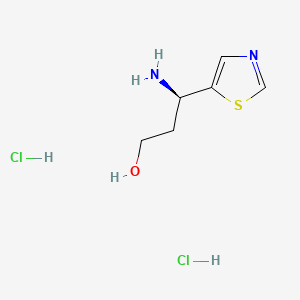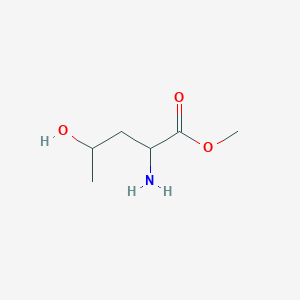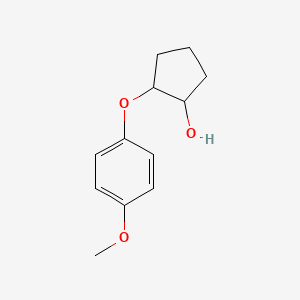
4-(2-Azidoethyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azidoethyl)-1h-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and an azidoethyl group attached to the ring. This unique structure makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Aplicaciones Científicas De Investigación
4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Azidoethyl)-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,4-triazole: Another triazole variant with a different nitrogen arrangement.
Uniqueness
4-(2-Azidoethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring and an azidoethyl group. This structure provides a balance of stability and reactivity, making it versatile for various chemical transformations. Its ability to undergo click reactions efficiently sets it apart from other similar compounds, making it a valuable tool in synthetic chemistry and related fields.
Propiedades
Fórmula molecular |
C5H7N5 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-(2-azidoethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
DKRBRUCHGPCPLA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


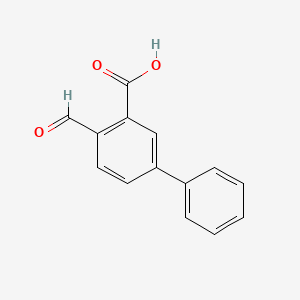
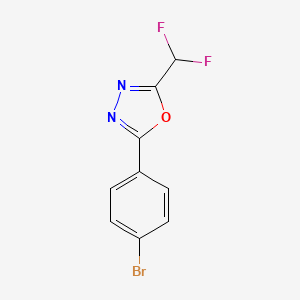
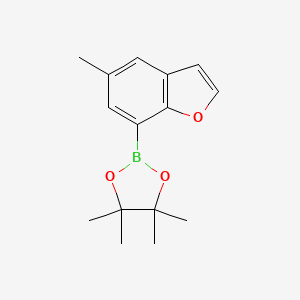
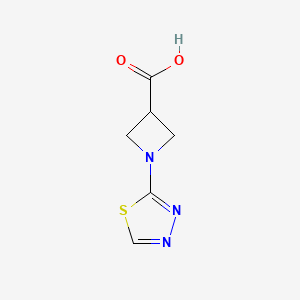
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
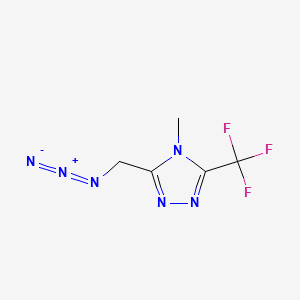
![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
